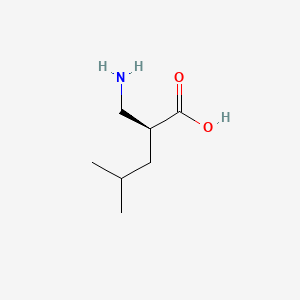
(S)-2-(Aminomethyl)-4-methylpentanoic acid
Übersicht
Beschreibung
(S)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as SAMP, is a naturally occurring compound found in many plants and animals. It is a non-proteinogenic amino acid that acts as an important intermediate in the biosynthesis of other amino acids. SAMP has been studied extensively for its potential applications in scientific research, with its properties and effects on biochemical and physiological processes being well documented.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis : A study by Giordano et al. (1999) involved the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids. This synthesis is significant for understanding the stereochemistry of amino acids in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).
Biological Activity Studies : Nehls et al. (2013) focused on the biological activity of {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, highlighting its formation from reactions between acrylamide and the amino acid isoleucine (Nehls, Hanebeck, Becker, & Emmerling, 2013).
Vitamin B12 Antimetabolites : Perlman et al. (1977) isolated 2-Amino-4-keto-3-methylpentanoic acids as vitamin B12 antimetabolites from Bacillus cereus fermentations. These compounds showed inhibitory effects on vitamin B12-requiring Escherichia coli, suggesting potential applications in microbiology (Perlman, Perlman, Bodanszky, Bodanszky, Foltz, & Matthews, 1977).
Asymmetric Syntheses and Antifungal Agents : Bates and Gangwar (1993) reported the first synthesis of 3-amino-2-methylpentanoic acids. This study is crucial for understanding the configurations of β-amino acid in various biological compounds like majusculamide C and antitumor agents dolastatins (Bates & Gangwar, 1993).
Chemical Analysis in Alcoholic Beverages : Gracia-Moreno et al. (2015) developed a method to analyze methylpentanoic acids in wine and other alcoholic beverages. This method involved selective isolation, derivatization, and gas chromatography, providing insights into the chemical composition of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Safety Assessment in Fragrances : A study by Api et al. (2020) evaluated the safety of 4-methylpentanoic acid in fragrances. The assessment covered aspects like genotoxicity, reproductive toxicity, and environmental safety, providing essential data for its use in cosmetic and fragrance products (Api, Belsito, Biserta, Botelho, Bruze, Burton, Buschmann, Cancellieri, Dagli, Date, Dekant, Deodhar, Fryer, Gadhia, Jones, Joshi, Lapczynski, Lavelle, Liebler, Na, O'Brien, Patel, Penning, Ritacco, Rodríguez-Ropero, Romine, Sadekar, Salvito, Schultz, Siddiqi, Sipes, Sullivan, Thakkar, Tokura, & Tsang, 2020).
Wirkmechanismus
Target of Action
(S)-2-(Aminomethyl)-4-methylpentanoic acid, also known as L-Theanine, primarily targets the neurotransmitter system in the brain . It interacts with glutamate receptors , inhibiting the binding of glutamate, which is an excitatory neurotransmitter . It also increases the levels of GABA , an inhibitory neurotransmitter, and dopamine .
Mode of Action
L-Theanine is an analog of glutamate and glutamine . It competes with glutamate for postsynaptic receptors, inhibiting its binding . This leads to neuroprotection and relaxation .
Biochemical Pathways
L-Theanine affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase . This prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine’s neuroprotective properties in stressed cells .
Pharmacokinetics
The compound is carried into the intestinal brush-border membrane via a Na (+)-dependent cotransport in the small intestine . Free L-Theanine in the circulation can then pass through the blood-brain barrier after absorption . The Japanese have conducted a large number of clinical trials to demonstrate that Theanine is both effective and safe .
Result of Action
The result of L-Theanine’s action is a state of relaxation without drowsiness . It promotes mental and physical relaxation while also enhancing cognitive function and mood . It also has neuroprotective effects, protecting neurons from the neurotoxic effects of excessive glutamate .
Action Environment
The action of L-Theanine is influenced by various environmental factors. For instance, the presence of caffeine can enhance its effects . The compound is stable under normal conditions, but its efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment .
Eigenschaften
IUPAC Name |
(2S)-2-(aminomethyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQYBCPMFDMOJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716963 | |
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203854-56-2 | |
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



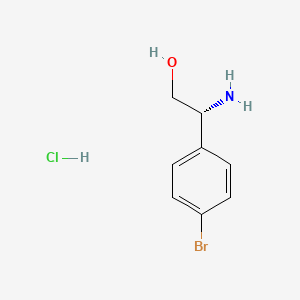
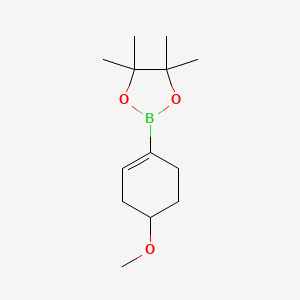
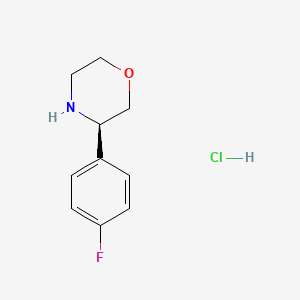
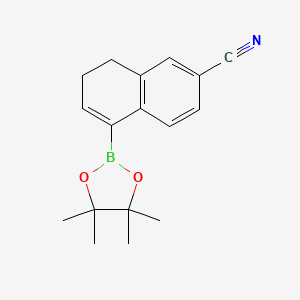


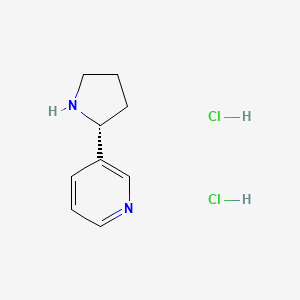

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
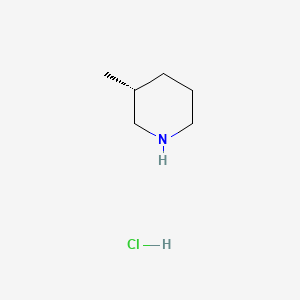
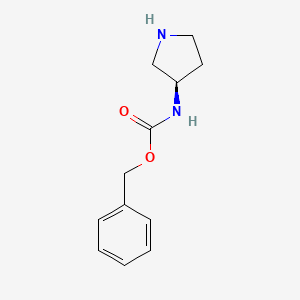
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)

